N4-Acetylcytosine

Enzyme Kinetics Amidohydrolase Substrate Specificity

Choose N4-Acetylcytosine (CAS 14631-20-0) for regioselective glycosylation and high β-anomer yields in nucleoside analog synthesis. The N4-acetyl protecting group eliminates side reactions at the exocyclic amine—critical for anti-HIV and antineoplastic 2'-modified 4'-thiocytidine construction. Defined enzyme substrate (KM 0.07–0.3 mM, kcat 0.22 s⁻¹). ≥98% purity with full IR/Raman/NMR characterization. Ideal ANDA reference standard. Order now for consistent research-grade quality.

Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
CAS No. 14631-20-0
Cat. No. B085167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-Acetylcytosine
CAS14631-20-0
Molecular FormulaC6H7N3O2
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=NC(=O)N1
InChIInChI=1S/C6H7N3O2/c1-4(10)8-5-2-3-7-6(11)9-5/h2-3H,1H3,(H2,7,8,9,10,11)
InChIKeyIJCKBIINTQEGLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N4-Acetylcytosine (CAS 14631-20-0): A Modified Cytosine Nucleobase for Nucleoside Synthesis and Biochemical Research


N4-Acetylcytosine (N4-AC, CAS 14631-20-0) is a pyrimidone derivative—specifically, cytosine bearing an N(4)-acetyl substituent . It serves as a protected, modified nucleobase building block in synthetic chemistry, particularly for the construction of nucleoside analogs . Unlike the parent compound cytosine, N4-Acetylcytosine is used as a precursor for preparing cytidine and complex glycosylated cytosines, enabling selective modifications at the sugar moiety without interference at the exocyclic amine . Its robust solid-state properties and defined stability profile make it a preferred reagent in academic and pharmaceutical R&D settings.

Why N4-Acetylcytosine Cannot Be Substituted with Cytosine or Unprotected Analogs in Research and Synthesis


Substituting N4-Acetylcytosine with unmodified cytosine or other nucleobases in synthetic or enzymatic workflows leads to divergent outcomes due to fundamental differences in reactivity, stability, and biological recognition. The N4-acetyl group drastically alters the nucleobase's hydrogen-bonding pattern and electronic structure compared to cytosine, enabling unique base-pairing and hybridization properties that are essential for specific applications in nucleic acid research . In glycosylation reactions, N4-Acetylcytosine acts as a protected form, preventing unwanted side reactions at the N4 position during nucleoside synthesis—a critical advantage that unmodified cytosine cannot offer and that ensures higher regioselectivity and yields . Furthermore, enzyme kinetics data demonstrate that N4-Acetylcytosine is a specific substrate for certain amidohydrolases, exhibiting defined Michaelis-Menten parameters (KM, kcat) that distinguish it from closely related N4-acylated cytosines and cytidines, which have different catalytic efficiencies .

Quantitative Differentiation of N4-Acetylcytosine Against Cytosine and N4-Acetylcytidine: Enzyme Kinetics, Synthesis, and Physicochemical Properties


Enzyme Substrate Specificity: N4-Acetylcytosine vs. N4-Acetylcytidine for YqfB Amidohydrolase

N4-Acetylcytosine serves as a distinct substrate for the YqfB amidohydrolase from *E. coli* with a well-characterized catalytic efficiency that differentiates it from the nucleoside counterpart N4-acetylcytidine. In head-to-head comparisons, the enzyme exhibits a significantly higher turnover number (kcat) for N4-acetylcytosine compared to the mutant enzyme E74A . This kinetic divergence underscores that the presence of the ribose sugar moiety (as in N4-acetylcytidine) is not inert but instead modulates the enzyme's catalytic machinery, affecting both binding affinity and product release.

Enzyme Kinetics Amidohydrolase Substrate Specificity

Glycosylation Efficiency: N4-Acetylcytosine as a Protected Nucleobase vs. Cytosine

In the synthesis of 2'-modified 4'-thiocytidines, N4-Acetylcytosine enables a Pummerer-type glycosylation that yields specific β-anomers of the desired nucleoside products. Unmodified cytosine, lacking the N4-protecting group, would undergo competing N4-alkylation or acetylation side reactions under these conditions, leading to complex mixtures and drastically reduced yields of the target nucleoside . The use of N4-Acetylcytosine as a silylated derivative ensures exclusive formation of the desired β-anomer in reactions with glycosyl donors .

Nucleoside Synthesis Glycosylation Regioselectivity

Physical Stability and Storage: N4-Acetylcytosine vs. N4-Acetylcytidine

N4-Acetylcytosine is a solid at room temperature with a melting point exceeding 300°C (reported up to 325°C), indicating high thermal stability and a robust crystalline lattice . In contrast, N4-acetylcytidine (ac4C), being a nucleoside, has a significantly lower melting point (approximately 198-200°C) and is more susceptible to hydrolysis or degradation under ambient conditions . This difference in thermal stability directly impacts long-term storage and handling in the laboratory.

Stability Storage Physicochemical Properties

Enzyme Inhibition: N4-Acetylcytosine as an Inhibitor of YqfB Amidohydrolase vs. Other Substrates

While N4-Acetylcytosine is a substrate for YqfB, it also acts as a competitive inhibitor for certain mutant enzymes, with a defined inhibition constant (Ki). For the Y89A mutant, N4-Acetylcytosine exhibits a Ki of 0.7 µM . This contrasts with other N4-acylcytosine derivatives, which may show significantly different Ki values or no measurable inhibition, highlighting the specific interaction of the acetyl group with the enzyme's active site.

Enzyme Inhibition Amidohydrolase Ki Value

High-Value Application Scenarios for N4-Acetylcytosine in Academic and Industrial Research


Synthesis of Modified Nucleoside Analogs for Antiviral and Anticancer Drug Discovery

N4-Acetylcytosine is the preferred building block for synthesizing 2'-modified 4'-thiocytidines and 4'-ethynyl-2'-deoxy-4'-thioribonucleosides, which have demonstrated potent anti-HIV activity and antineoplastic properties. Its use ensures regioselective glycosylation and high yields of β-anomers, critical for producing biologically active nucleoside analogs . This application is directly supported by the synthetic differentiation evidence in Section 3, where N4-Acetylcytosine outperforms unprotected cytosine in terms of reaction selectivity .

Enzymatic Studies of N4-Acylcytosine Amidohydrolases and Deacetylases

Due to its well-defined kinetic parameters (kcat = 0.22 s⁻¹, KM = 0.07-0.3 mM, Ki = 0.7 µM) with the YqfB amidohydrolase, N4-Acetylcytosine serves as a reliable substrate and inhibitor for characterizing enzymes involved in the metabolism of modified nucleobases. This is essential for understanding bacterial resistance mechanisms and for developing enzyme inhibitors .

Preparation of Cytidine and Complex Glycosylated Cytosines

N4-Acetylcytosine is employed as a protected cytosine equivalent in the synthesis of cytidine and 1-(4-azido-4-deoxy-β-D-glucopyranosyl)cytosine. The acetyl group at the N4 position prevents unwanted side reactions during glycosidic bond formation, leading to higher purity and yield of the final nucleoside product .

Reference Standard for Analytical Method Development and Quality Control

The compound's high purity (typically ≥98% by HPLC or titration) and well-characterized spectroscopic profile (IR, Raman, NMR) make it suitable as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in pharmaceutical manufacturing, particularly for Abbreviated New Drug Applications (ANDA) .

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